![molecular formula C8H5N3 B2965490 Pyrazolo[1,5-A]pyridine-3-carbonitrile CAS No. 25627-89-8](/img/structure/B2965490.png)

Pyrazolo[1,5-A]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

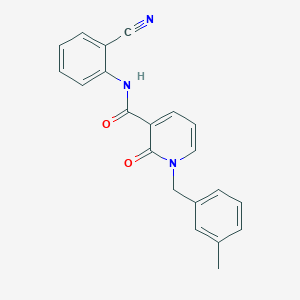

Pyrazolo[1,5-A]pyridine-3-carbonitrile is a chemical compound with the molecular formula C8H6N4 . It is a derivative of pyrazolo[1,5-a]pyrimidines, which are purine analogues . These compounds have attracted wide pharmaceutical interest due to their beneficial properties as antimetabolites in purine biochemical reactions .

Synthesis Analysis

The synthesis of pyrazolo[1,5-A]pyridine-3-carbonitrile involves several steps. A study reported the synthesis of pyrazolo[1,5-a]pyrimidines through oxidative linkage of C–C and N–N bonds under mild reaction conditions . This protocol is applicable to a variety of pyridyl esters as well as various benzonitriles .Chemical Reactions Analysis

Pyrazolo[1,5-A]pyridine-3-carbonitrile can undergo various chemical reactions. For instance, it has been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .Scientific Research Applications

Cancer Research

Pyrazolo[1,5-A]pyridine derivatives have shown potential in anticancer activity. They have been studied for their ability to inhibit enzymes like CDK, which are involved in cell cycle regulation and can lead to cell death by apoptosis in cancer cells .

Antimicrobial Activity

These compounds have also been evaluated for their antibacterial properties. A series of pyrazolo[1,5-A]pyrimidine derivatives were synthesized and tested against various bacterial strains, showing inhibitory effects .

Optical Applications

Pyrazolo[1,5-A]pyridine-based fluorophores have been identified as strategic compounds for optical applications due to their tunable photophysical properties and simpler, greener synthetic methodologies .

Mechanism of Action

Target of Action

Pyrazolo[1,5-A]pyridine-3-carbonitrile is a member of the pyrazolo[1,5-a]pyrimidines family . These compounds have been identified as strategic compounds for optical applications . .

Mode of Action

It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This modification can improve both the absorption and emission behaviors of these compounds .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines are known to have beneficial properties as antimetabolites in purine biochemical reactions .

Result of Action

Some pyrazolo[1,5-a]pyrimidines have shown significant antimicrobial activity .

Action Environment

It is known that the stability of some pyrazolo[1,5-a]pyrimidines under exposure to extreme ph has been studied .

Future Directions

properties

IUPAC Name |

pyrazolo[1,5-a]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-5-7-6-10-11-4-2-1-3-8(7)11/h1-4,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYZFTNTVXUBOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of characterizing degradation products in pharmaceutical development, specifically regarding selpercatinib?

A: Characterizing degradation products is crucial for ensuring the safety and efficacy of pharmaceuticals like selpercatinib. [] By understanding how a drug degrades under different conditions (e.g., heat, light, humidity), researchers can identify potential impurities that might be harmful or impact the drug's effectiveness. [] This knowledge aids in developing stable formulations and ensuring the drug's quality throughout its shelf life. []

Q2: How does LC-MS contribute to the analysis of selpercatinib and its impurities?

A: Liquid chromatography coupled with mass spectrometry (LC-MS) plays a vital role in analyzing selpercatinib and its impurities. [] LC-MS separates the drug and its impurities based on their chemical properties and then identifies them based on their mass-to-charge ratio. [] This method allows for the detection and quantification of even trace amounts of impurities, making it invaluable for quality control and stability studies. []

Q3: What insights did the stress studies on selpercatinib provide?

A: Stress studies on selpercatinib, which involve exposing the drug to harsh conditions, revealed the formation of several degradation products (DPs). [] These DPs were then characterized using their mass fragmentation patterns, providing valuable information about the drug's stability profile and potential degradation pathways. [] This knowledge is crucial for optimizing formulation strategies and ensuring the long-term stability of selpercatinib. []

Q4: How does the structure of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile relate to its potential for treating RET-associated diseases?

A: While the provided research doesn't directly elaborate on the mechanism of action for 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile, it highlights its classification as a RET kinase inhibitor. [] This suggests that the compound's structure likely allows it to bind to and inhibit the activity of RET kinase, a protein implicated in various diseases, including cancers and gastrointestinal disorders. [] By inhibiting RET kinase activity, this compound could potentially disrupt signaling pathways crucial for the development and progression of these diseases. []

Q5: What is the significance of exploring different formulations for 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile?

A: Exploring different formulations, including solid and liquid forms, is essential to optimize the delivery and effectiveness of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile. [] Different formulations can influence factors like solubility, stability, absorption rate, and bioavailability, ultimately impacting the drug's therapeutic efficacy. [] This highlights the importance of formulation science in translating promising drug candidates into effective treatments. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Spiro[3.3]heptan-3-ylacetic acid](/img/structure/B2965413.png)

![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2965415.png)

![2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2965416.png)

amino}acetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2965418.png)

![(2,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2965424.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide](/img/structure/B2965426.png)

![N-[4-({2-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]hydrazino}sulfonyl)phenyl]acetamide](/img/structure/B2965427.png)

![2-chloro-6-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2965430.png)